

Precirol® ATO 5 for Oral Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Precirol*

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Introduction

Precirol® ATO 5, with the non-proprietary name Glycerol Distearate (EP) or Glycerol Palmitostearate (USFDA), is a highly versatile lipid excipient utilized extensively in the pharmaceutical industry for the development of oral drug delivery systems.^{[1][2]} It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, with the diester fraction being predominant.^{[1][2]} Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value of 2, makes it an excellent candidate for various formulation strategies aimed at modifying drug release, enhancing bioavailability, and improving patient compliance.^[1] This technical guide provides a comprehensive overview of **Precirol®** ATO 5, including its physicochemical properties, formulation techniques, and mechanisms of action in oral drug delivery.

Physicochemical Properties

Precirol® ATO 5 is a fine, white powder with a faint odor.^[1] Its key physicochemical properties are summarized in the table below, providing essential data for formulation development.

Property	Value	References
Chemical Name	Glycerin palmitostearate, glycerol palmitostearate	[1]
Molecular Formula	C37H76O7 (representative)	[1]
Appearance	Fine white powder	[1]
Melting Range	50 - 60 °C	[2]
HLB Value	2	[1]
Particle Size (D50)	51.8 µm	[3]
Solubility	Freely soluble in chloroform and dichloromethane; practically insoluble in ethanol (95%), mineral oil, and water.	[4]
Regulatory Status	GRAS listed, included in the FDA Inactive Ingredients Guide (oral preparations).	[2][4]

Applications in Oral Drug Delivery

Precirol® ATO 5 is a multifunctional excipient with a wide range of applications in oral solid dosage forms.[1]

- **Modified Release Matrix Former:** Its hydrophobic nature allows for the formation of a lipid matrix that can sustain the release of drugs.[1][5] The drug release rate can be modulated by varying the concentration of **Precirol®** ATO 5 in the formulation.[1]
- **Lubricant and Flow Aid:** It is used as a lubricant in tablet and capsule formulations, reducing friction during manufacturing processes.[1][2]
- **Taste Masking:** **Precirol®** ATO 5 can be used as a coating agent to mask the unpleasant taste of active pharmaceutical ingredients (APIs).[2][6]

- **Bioavailability Enhancement:** As a lipid-based excipient, it can enhance the oral bioavailability of poorly water-soluble drugs by promoting their absorption.[1]
- **Nanoparticle Formulation:** It is a key component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are advanced drug delivery systems for targeted and controlled release.[2][7]

Formulation Technologies and Experimental Protocols

Precirol® ATO 5 is amenable to various formulation technologies, including melt processes and nanoparticle preparation.

Hot-Melt Extrusion (HME)

HME is a solvent-free process used to create solid dispersions and matrix systems. **Precirol® ATO 5** is a suitable lipid for HME due to its low melting point and rapid recrystallization.[8]

Experimental Protocol for Hot-Melt Extrusion of a Niacin-**Precirol® ATO 5** Matrix:

- **Blending:** Dry blend the desired ratio of niacin and **Precirol® ATO 5** (e.g., 60:40 w/w).
- **Extrusion:**
 - Use a co-rotating twin-screw extruder (e.g., Pharma 11 HME).
 - Set the barrel temperature profile. For a 60:40 niacin:**Precirol® ATO 5** blend, a suitable profile could be 45-45-50-53-50-53-54-54 °C from the feeding zone to the die.[8]
 - Set the screw speed (e.g., 50-200 rpm) and feed rate (e.g., 10-40 g/min).[8]
 - Extrude the blend through a die (e.g., 1 mm).
- **Cooling and Milling:** Allow the extrudates to cool and solidify at room temperature. Mill the extrudates to a suitable particle size for tableting.
- **Tableting:** Compress the milled extrudates into tablets using a tablet press.

Quantitative Data: Niacin Release from HME Tablets

Formulation (Niacin:Precirol® ATO 5)	Time (hours)	Cumulative Drug Release (%)
60:40	1	~20
60:40	4	~45
60:40	8	~65
60:40	12	~80

Note: Data is estimated from graphical representations in the cited literature and may vary based on specific experimental conditions.[8]

Experimental Workflow for Hot-Melt Extrusion



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Caption: Workflow for preparing sustained-release tablets using HME.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, offering advantages like controlled release and improved stability.

Experimental Protocol for Preparation of 5-Fluorouracil (5-FU) loaded SLNs by Hot Melt Encapsulation:[9]

- Lipid Phase Preparation:
 - Melt **Precirol®** ATO 5 at a temperature 5°C above its melting point.
 - Add 5-FU to the molten lipid and stir for 5 minutes.

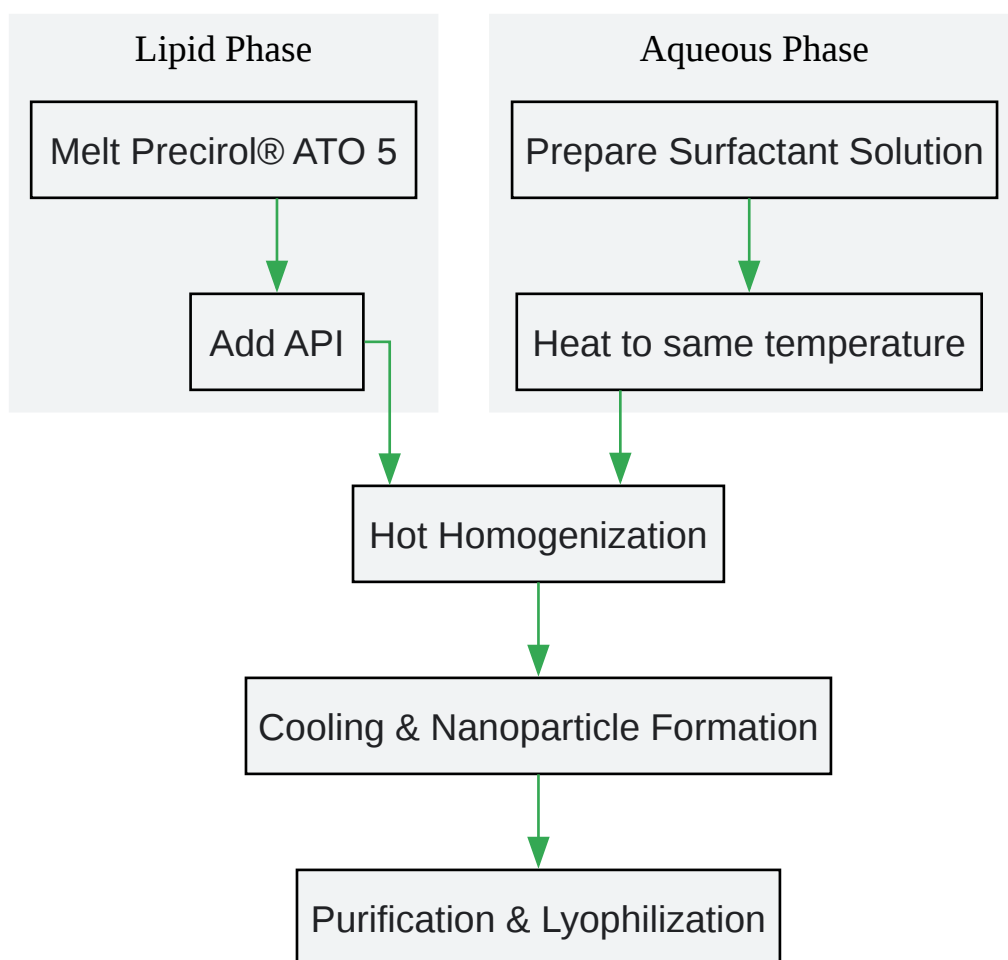
- Add a small amount of ethanol to ensure homogenous mixing of the drug in the lipid phase.
- Aqueous Phase Preparation:
 - Prepare an aqueous solution of a surfactant (e.g., 1-3% Poloxamer 188) and a co-surfactant (e.g., 0.5% Tween 80).
 - Heat the aqueous phase to the same temperature as the lipid phase.
- Emulsification:
 - Add the lipid phase dropwise to the aqueous phase under continuous stirring.
 - Homogenize the mixture at high speed (e.g., 12,000 rpm for 3 minutes) to form a hot oil-in-water emulsion.
- Nanoparticle Formation:
 - Allow the hot emulsion to cool to room temperature under continuous stirring.
 - Further reduce the particle size by sonication for 5 minutes.
- Purification and Lyophilization:
 - Centrifuge the SLN dispersion (e.g., at 14,000 rpm for 20 minutes) and wash with deionized water.
 - Lyophilize the purified SLNs at -45°C under reduced pressure for 24 hours to obtain a dry powder.

Quantitative Data: Physicochemical Characterization of 5-FU-loaded SLNs

Formulation (Precirol® ATO 5 : Surfactant)	Particle Size (nm)	Zeta Potential (mV)	Entrapment Efficiency (%)
SLN4 (Optimized)	100.3 ± 2.86	-18.2 ± 1.86	76.08 ± 2.42
SLN5	88.54 ± 2.12	-14.7 ± 1.54	71.34 ± 1.98
SLN6	76.82 ± 1.48	-11.3 ± 2.11	68.52 ± 2.15

Note: Data extracted from a study by Yasir et al. (2023).[9]

Preparation of Solid Lipid Nanoparticles (SLNs)



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Caption: General workflow for the preparation of SLNs.

Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion.

Experimental Protocol for Preparation of Levosulpiride (LSP)-loaded NLCs:[10]

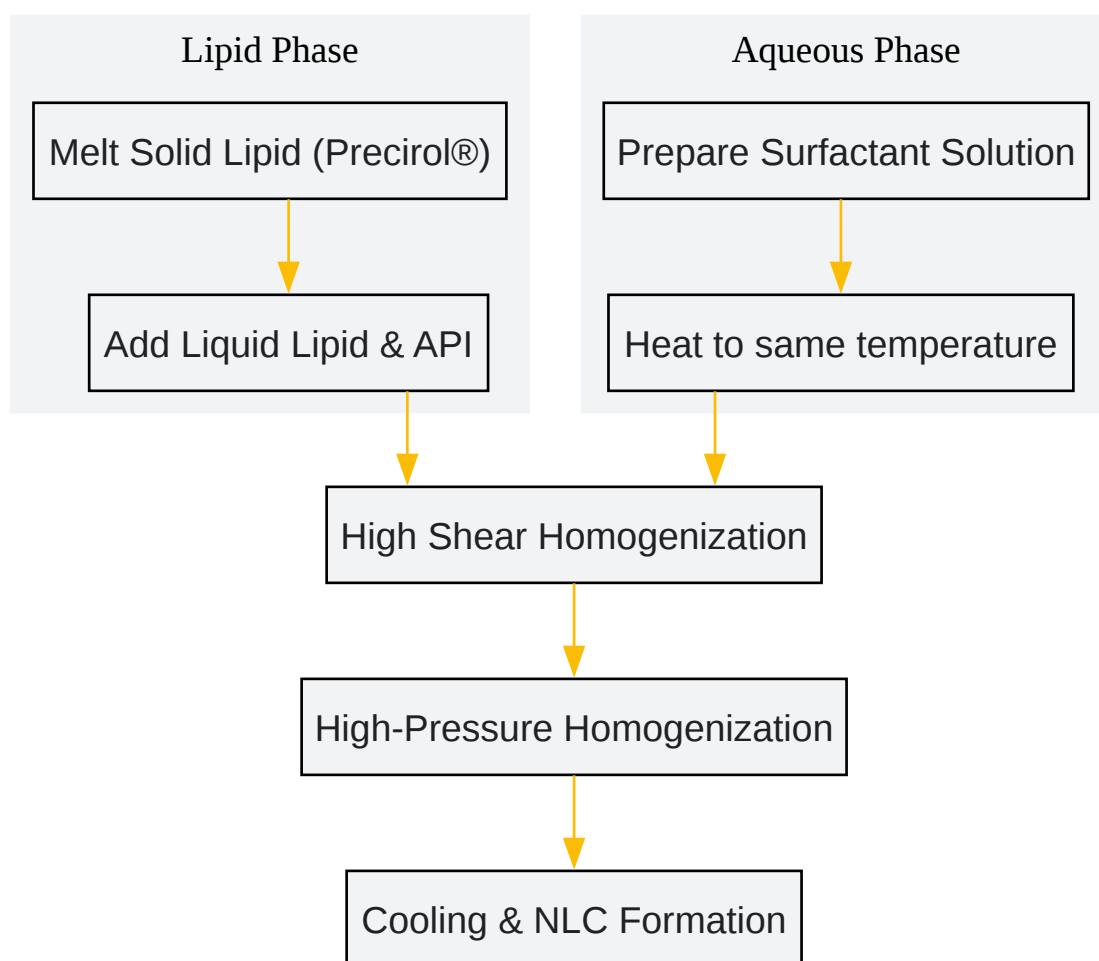
- Lipid and Aqueous Phase Preparation:
 - Select a suitable solid lipid (**Precirol®** ATO 5) and liquid lipid (Labrasol) based on drug solubility and miscibility studies.
 - Melt the solid lipid and add the liquid lipid and the drug (LSP).
 - Separately, prepare an aqueous solution of surfactants (e.g., Tween 80 and Span 80).
 - Heat both phases to approximately 70°C.
- Emulsification and Homogenization:
 - Add the aqueous phase to the lipid phase and homogenize at high speed to form a pre-emulsion.
 - Further reduce the particle size using a high-pressure homogenizer.
- NLC Formation and Characterization:
 - Cool the nanoemulsion to room temperature to allow for the solidification of the lipid matrix and the formation of NLCs.
 - Characterize the NLCs for particle size, polydispersity index (PDI), and entrapment efficiency.

Quantitative Data: Pharmacokinetic Parameters of LSP-NLCs vs. LSP Dispersion in Rats

Formulation	Cmax (ng/mL)	Tmax (h)	AUC0-t (ng·h/mL)	Relative Bioavailability (%)
LSP Dispersion	185.2 ± 21.4	2.0	632.8 ± 75.1	100
LSP-NLCs	811.5 ± 92.7	4.0	2164.5 ± 248.3	342

Note: Data from a study by Al-Haj et al. (2022).[10]

Preparation of Nanostructured Lipid Carriers (NLCs)



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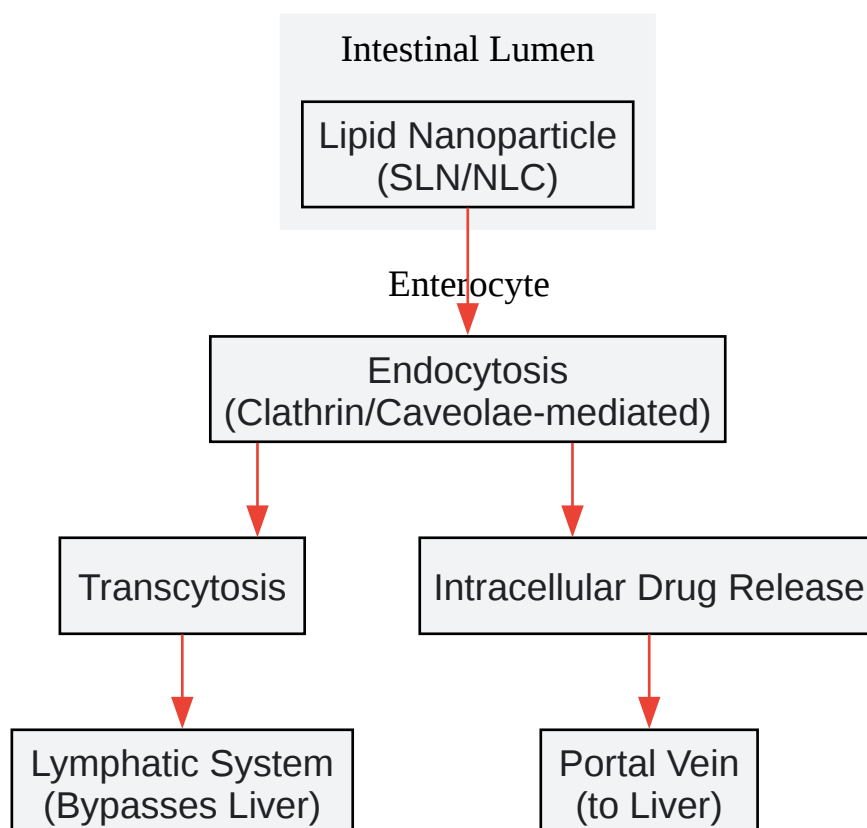
Caption: General workflow for the preparation of NLCs.

Mechanisms of Bioavailability Enhancement

Precirol® ATO 5-based formulations can enhance the oral bioavailability of drugs through several mechanisms.

- **Improved Solubilization:** The lipid matrix can solubilize lipophilic drugs in the gastrointestinal tract, increasing their concentration gradient for absorption.
- **Protection from Degradation:** Encapsulating the drug within the lipid matrix can protect it from enzymatic and pH-dependent degradation in the gastrointestinal tract.
- **Lymphatic Uptake:** For highly lipophilic drugs, formulation with lipids can promote their absorption into the lymphatic system, thereby bypassing first-pass metabolism in the liver. [\[11\]](#) This is particularly advantageous for drugs that are extensively metabolized by the liver.
- **Interaction with Enterocytes:** Lipid-based nanoparticles like SLNs and NLCs can be taken up by enterocytes through endocytosis (clathrin- and caveolae-mediated pathways), facilitating the intracellular delivery of the encapsulated drug.[\[1\]](#)[\[2\]](#)

Proposed Cellular Uptake and Transport of Lipid Nanoparticles



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- To cite this document: BenchChem. [Precirol® ATO 5 for Oral Drug Delivery Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205813#precirol-ato-5-for-oral-drug-delivery-systems-overview]

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